3-(2-Sulfanylethyl)piperazine-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
28147-70-8 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
InChI Key |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Sulfanylethyl Piperazine 2,5 Dione
De Novo Synthesis of the Piperazine-2,5-dione Ring System with Sulfanylethyl Moiety Integration
The de novo synthesis of 3-(2-sulfanylethyl)piperazine-2,5-dione is a multi-step process that requires careful control over stereochemistry and reaction conditions to achieve desired products in high yields. The general strategy involves the synthesis of appropriate precursors followed by a cyclization step to form the core piperazine-2,5-dione ring.
Precursor Synthesis and Stereochemical Control
The synthesis of the piperazine-2,5-dione ring commences with the preparation of linear dipeptide precursors. For this compound, a dipeptide containing a protected S-functionalized cysteine or a methionine analogue is typically employed. Stereochemical integrity is paramount and is generally controlled by starting with enantiomerically pure amino acids. For instance, the synthesis can start from L-cysteine, where the thiol group is protected to prevent interference in subsequent reactions.
A common precursor is an N-protected dipeptide ester. The choice of protecting groups for the amine and thiol functionalities is crucial for the success of the synthesis. For example, the Boc (tert-butyloxycarbonyl) group is often used for the N-terminus, while a variety of protecting groups can be employed for the thiol group of the cysteine residue, such as trityl (Trt) or p-methoxybenzyl (PMB). The synthesis of the dipeptide itself is typically achieved through standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Cyclization Strategies for 2,5-Diketopiperazines bearing Sulfur Chains
The formation of the 2,5-diketopiperazine (DKP) ring is the key step in the synthesis. Several strategies can be employed, with dipeptide cyclization and Ugi-based approaches being the most prominent.
Dipeptide Cyclization: This is the most common method for synthesizing DKPs. It involves the intramolecular cyclization of a dipeptide ester. The reaction is typically carried out by deprotecting the N-terminal amino group of the dipeptide ester, which then nucleophilically attacks the C-terminal ester to form the cyclic dipeptide. This process is often facilitated by heating in a high-boiling point solvent such as ethylene glycol or by using a mild base. The presence of a sulfur-containing side chain necessitates careful selection of reaction conditions to avoid side reactions. For instance, a versatile synthetic route to produce cysteine-based 2,5-diketopiperazine (DKP) with good yield involves the dimerization of thiol-protected amino acid intermediates organic-chemistry.org.
Ugi-based Approaches: The Ugi four-component reaction (U-4CR) offers a convergent and efficient alternative for the synthesis of DKP precursors. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By choosing appropriate starting materials, a linear precursor amenable to cyclization can be generated. For sulfur-containing DKPs, a sulfur-containing amino acid or a derivative can be used as the carboxylic acid component. A general strategy for the efficient synthesis of disulfide-linked artificial macrocycles involves a Ugi four-component reaction (U4CR) followed by oxidative cyclization acs.orgacs.org.
| Cyclization Strategy | Description | Key Features |
| Dipeptide Cyclization | Intramolecular cyclization of a linear dipeptide ester. | Most common method, stereochemistry is retained from starting amino acids. |
| Ugi-based Approaches | A four-component reaction to form a precursor for cyclization. | Convergent, one-pot synthesis of precursors, allows for high diversity. |
Introduction of the 2-Sulfanylethyl Side Chain: Regio- and Stereoselective Methodologies
The 2-sulfanylethyl side chain can be introduced either by starting with a pre-functionalized amino acid like S-(2-hydroxyethyl)cysteine or by post-modification of the piperazine-2,5-dione core.
A direct approach involves the use of S-(2-aminoethyl)-L-cysteine, also known as thialysine, as a starting material wikipedia.org. This amino acid already contains the desired side chain. Alternatively, L-cysteine can be S-alkylated with a suitable 2-carbon electrophile, such as 2-bromoethanol, prior to its incorporation into the dipeptide precursor. This S-alkylation is generally regioselective at the sulfur atom. The stereochemistry at the α-carbon is retained from the starting L-cysteine.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield and purity while minimizing costs and environmental impact. Key parameters to optimize include the choice of solvents, temperature, reaction time, and the type and amount of catalysts and coupling reagents.
For the cyclization step, high-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in DKP formation nih.gov. The use of catalytic methods, such as diboronic acid anhydride-catalyzed peptide bond formation, offers a more sustainable and scalable approach by avoiding stoichiometric condensation reagents organic-chemistry.org.
Chemical Derivatization and Functionalization of this compound
The presence of a nucleophilic sulfur atom in the 2-sulfanylethyl side chain provides a handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Modifications at the Sulfur Atom: Oxidation, Alkylation, and Disulfide Formation
Oxidation: The thioether functionality can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) researchgate.netresearchgate.netmasterorganicchemistry.com. The extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions. The oxidation of thioethers is a valuable transformation as it can modulate the polarity and biological activity of the molecule.
| Oxidizing Agent | Product |
| m-CPBA (1 equivalent) | Sulfoxide |
| m-CPBA (2+ equivalents) | Sulfone |
| Hydrogen Peroxide | Sulfoxide or Sulfone (condition dependent) |
Alkylation: The sulfur atom can be alkylated using various electrophiles. S-alkylation of cysteine-containing peptides is a well-established method for introducing a variety of functional groups rsc.orgresearchgate.netnih.gov. This can be achieved by reacting the thiol (after deprotection of the sulfanylethyl group) with alkyl halides or other suitable electrophiles in the presence of a base. This allows for the introduction of a wide range of substituents, further diversifying the chemical space around the piperazine-2,5-dione core.
Disulfide Formation: The thiol group can undergo oxidation to form a disulfide bond. This can be an intramolecular cyclization if another thiol group is present in the molecule, or an intermolecular reaction to form a dimer. Oxidative cyclization is a key step in the synthesis of many biologically active cyclic peptides acs.orgacs.org. Various reagents can be used to promote disulfide bond formation, including iodine, air oxidation, and specific enzyme systems. The formation of disulfide-linked piperazinedione dimers can lead to molecules with unique pharmacological profiles.
Functionalization of the Piperazine-2,5-dione Ring Nitrogens and Alpha-Carbons
The synthetic utility of the this compound scaffold is enhanced by the reactivity of its ring nitrogens and the alpha-carbons. These positions can be selectively modified to introduce a wide range of functional groups, thereby modulating the molecule's physicochemical and biological properties.
Nitrogen Atom Functionalization: The secondary amine functionalities within the piperazine-2,5-dione ring are common targets for substitution. Acylation is a straightforward method to functionalize these positions. For instance, treatment of the parent piperazine-2,5-dione with acetyl chloride can yield 1,4-diacetylpiperazine-2,5-dione. mdpi.com This N-acylation not only introduces new functional groups but also alters the reactivity of the alpha-carbons, enabling stepwise and unsymmetrical functionalization at those positions. mdpi.com Alkylation of the ring nitrogens provides another route to diversification.
Alpha-Carbon Functionalization: The alpha-carbons of the piperazine-2,5-dione ring possess acidic protons, making them susceptible to deprotonation and subsequent reaction with electrophiles.
Condensation Reactions: A prevalent method for functionalizing the alpha-carbon is through base-mediated condensation with aldehydes. csu.edu.au This reaction typically involves the formation of an exocyclic double bond, creating (benzylidene)piperazine-2,5-diones. By using N-acylated precursors, it is possible to achieve unsymmetrical bis-arylidene derivatives. mdpi.com
Direct Sulfenylation: Direct organocatalytic α-sulfenylation represents a modern approach to functionalize the alpha-carbon. nih.gov This method utilizes electrophilic sulfur transfer reagents in the presence of a catalyst, such as a cinchona alkaloid, to introduce a thiol group directly onto the alpha-position. This transformation is valuable for creating intermediates that can lead to more complex structures, like the epidithiodiketopiperazine (ETP) ring system found in several biologically active natural products. nih.gov
| Functionalization Site | Reaction Type | Reagents/Conditions | Product Type |
| Ring Nitrogens | Acylation | Acetyl Chloride mdpi.com | N-Acyl derivatives |
| Alkylation | Alkyl halides, Base | N-Alkyl derivatives | |
| Alpha-Carbons | Condensation | Aldehydes, Base (e.g., Triethylamine) csu.edu.aumdpi.com | (Arylidene)piperazine-2,5-diones |
| α-Sulfenylation | Electrophilic sulfur transfer reagents, Organocatalyst (e.g., Cinchona alkaloids) nih.gov | α-Thio-substituted derivatives |
Synthesis of Structurally Diversified Analogues and Scaffolds
Building upon the functionalization strategies for the piperazine-2,5-dione core, a multitude of structurally diverse analogues and more complex scaffolds can be synthesized.
Synthesis of Diversified Analogues: The condensation reaction with various aldehydes is a powerful tool for generating libraries of analogues. By reacting the piperazine-2,5-dione core with two equivalents of the same aldehyde, symmetrical bis-arylidene derivatives are formed. mdpi.com Alternatively, a stepwise approach using an N-protected intermediate allows for the introduction of two different aldehyde-derived substituents, leading to unsymmetrical bis-arylidene products. mdpi.com This methodology has been successfully employed with a range of substituted benzaldehydes as well as heteroaromatic aldehydes like thiophene-3-carboxaldehyde and indole-3-carboxaldehyde. csu.edu.aumdpi.com Subsequent hydrogenation of the resulting exocyclic double bonds further increases structural diversity, yielding substituted bis(benzyl)piperazine-2,5-diones. csu.edu.au
Synthesis of Complex Scaffolds: The piperazine-2,5-dione framework can also serve as a precursor for the synthesis of more rigid, conformationally constrained bicyclic and polycyclic systems. Methodologies have been developed for creating bicyclic piperazinone derivatives, which can act as dipeptide analogues or peptidomimetics. springernature.com These advanced scaffolds are designed to mimic specific peptide conformations, such as β-turns, which are important in biological recognition processes. springernature.com The direct α-sulfenylation is a key step that could facilitate the synthesis of epidithiodiketopiperazines (ETPs), a class of natural products characterized by a polysulfide-bridged piperazine-2,5-dione fragment. nih.gov
| Synthetic Strategy | Precursor | Key Transformation | Resulting Structure |
| Symmetrical Substitution | Piperazine-2,5-dione | Condensation with 2 eq. of an aldehyde mdpi.com | Symmetrical bis(arylidene) derivatives |
| Unsymmetrical Substitution | 1-Acetyl-piperazine-2,5-dione | Stepwise condensation with two different aldehydes mdpi.com | Unsymmetrical bis(arylidene) derivatives |
| Scaffold Elaboration | Bis(arylidene) derivatives | Catalytic Hydrogenation csu.edu.au | cis/trans bis(benzyl) derivatives |
| Bicyclic Scaffold Synthesis | Piperazine-2,5-dione derivatives | Intramolecular cyclization reactions springernature.com | Bicyclic piperazinones |
Stereochemical Aspects in the Synthesis and Transformations of this compound
Stereochemistry is a critical consideration in the synthesis and modification of piperazine-2,5-dione derivatives, as the spatial arrangement of substituents profoundly influences their biological activity.
The condensation of aldehydes at the alpha-carbons of the piperazine-2,5-dione ring typically proceeds to exclusively form the (Z,Z)-isomers of the exocyclic double bonds. csu.edu.au Subsequent hydrogenation of these bis(benzylidene)piperazine-2,5-diones introduces two new stereocenters, leading to the formation of cis and trans diastereomers. csu.edu.auchemrxiv.org
The stereochemical outcome of this hydrogenation can be influenced by the choice of catalyst. It has been reported that under specific palladium-catalyzed hydrogenation conditions, the cis isomer is formed as the major product. csu.edu.auchemrxiv.org The identification of these cis and trans isomers can be readily achieved through NMR spectroscopy. The relative chemical shifts of protons on the piperazine (B1678402) ring and the benzyl groups are diagnostic for the stereochemistry, a phenomenon attributed to the magnetic anisotropic de-shielding effects of the aromatic side chains, which adopt different conformations in the cis and trans isomers. csu.edu.au
Furthermore, stereocontrol is a key element in organocatalytic functionalizations. In the α-sulfenylation of substituted piperazine-2,5-diones, the use of chiral cinchona alkaloids as catalysts opens the possibility for enantioselective synthesis, allowing for the preparation of specific stereoisomers. nih.gov
| Transformation | Stereochemical Feature | Method of Control/Analysis | Outcome |
| Aldehyde Condensation | Alkene Geometry | Reaction conditions | Exclusive formation of (Z,Z)-isomers csu.edu.au |
| Hydrogenation of bis(benzylidene) derivatives | Diastereoselectivity (cis/trans) | Choice of catalyst (e.g., Pd on carbon) csu.edu.auchemrxiv.org | Major formation of the cis isomer |
| NMR Spectroscopy (NOE experiments) csu.edu.au | Unambiguous identification of cis and trans isomers | ||
| α-Sulfenylation | Enantioselectivity | Chiral organocatalysts (e.g., Cinchona alkaloids) nih.gov | Potential for asymmetric synthesis |
Advanced Spectroscopic and Structural Elucidation of 3 2 Sulfanylethyl Piperazine 2,5 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons (¹H) and carbons (¹³C) and for probing the compound's conformational dynamics in solution. For 3-(2-Sulfanylethyl)piperazine-2,5-dione, NMR studies reveal the intricate details of its molecular framework and stereochemistry. csu.edu.auresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine (B1678402) ring and the sulfanylethyl side chain. The methine proton at the C3 position (α-proton) typically appears as a multiplet, with its chemical shift and coupling constants providing information about the side chain's orientation. The protons of the methylene (B1212753) group at C6 and the diastereotopic protons at C1' and C2' of the side chain will also exhibit characteristic chemical shifts and splitting patterns. The amide protons (N-H) are expected to appear as broad singlets, and their chemical shift can be solvent-dependent.
¹³C NMR spectroscopy complements the proton data, providing signals for the two carbonyl carbons (C2 and C5), the α-carbon (C3), the methylene carbon (C6), and the carbons of the sulfanylethyl side chain. The chemical shifts of the carbonyl carbons are particularly indicative of the electronic environment within the diketopiperazine ring.
Conformational analysis of piperazine derivatives by NMR often reveals dynamic processes such as ring inversion and cis-trans isomerism of the amide bonds. nih.govrsc.org Temperature-dependent NMR studies can be used to determine the energy barriers for these conformational changes. nih.govresearchgate.net For this compound, the six-membered DKP ring is likely to adopt a flattened chair or boat conformation, with the sulfanylethyl substituent occupying a pseudo-equatorial or pseudo-axial position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning all proton and carbon signals and establishing through-bond connectivities.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~165-170 |
| C3 | ~4.0-4.2 (dd) | ~55-58 |
| C5 | - | ~165-170 |
| C6 | ~3.8-4.0 (d) | ~45-48 |
| N1-H | ~7.5-8.5 (br s) | - |
| N4-H | ~7.5-8.5 (br s) | - |
| C1' (CH₂) | ~2.8-3.0 (m) | ~30-35 |
| C2' (CH₂) | ~2.1-2.3 (m) | ~25-30 |
| S-H | ~1.3-1.6 (t) | - |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Topology
Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the confirmation of its chemical formula. gtfch.orgchemrxiv.org
The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable insights into the molecule's structure and connectivity. The fragmentation of diketopiperazines is well-characterized and typically involves cleavage of the piperazine ring and/or the side chains. researchgate.netresearchgate.net For this compound, the primary fragmentation pathways are expected to include:
Loss of the sulfanylethyl side chain: Cleavage of the C3-C1' bond would result in a significant fragment ion.
Ring cleavage: The piperazine-2,5-dione ring can undergo retro-cleavage, breaking across the amide bonds to yield smaller fragment ions. Common losses include CO and HNCO. libretexts.orgsapub.org
Loss of water or other small molecules: Depending on the ionization conditions, loss of small neutral molecules can also be observed.
By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which corroborates the structure determined by NMR.
| m/z (Proposed) | Proposed Fragment Structure/Loss |
|---|---|
| 189.06 | [M+H]⁺ (Protonated Molecular Ion) |
| 171.05 | [M+H - H₂O]⁺ (Loss of water) |
| 129.05 | [M+H - CH₂CH₂SH]⁺ (Loss of sulfanylethyl radical) |
| 114.04 | [Piperazine-2,5-dione + H]⁺ (Loss of the sidechain via retro-Diels-Alder type reaction) |
| 86.04 | Fragment from ring cleavage (e.g., [C₃H₄N₂O]⁺) |
| 61.01 | [CH₂CH₂SH + H]⁺ (Protonated side chain) |
X-ray Crystallography for Solid-State Conformation, Hydrogen Bonding Networks, and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, revealing the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. For cyclic dipeptides like this compound, this technique elucidates the conformation of the DKP ring, which is often a non-planar boat or chair-like structure. researchgate.netchemrxiv.org
A key feature of the crystal structure of piperazine-2,5-diones is the formation of extensive intermolecular hydrogen bonding networks. nih.govresearchgate.net The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. researchgate.net This typically leads to the formation of centrosymmetric dimers or extended ribbon and sheet structures in the crystal lattice. researchgate.neted.ac.uk The sulfanylethyl side chain, with its terminal thiol group (-SH), can also participate in weaker hydrogen bonding or other intermolecular interactions, further influencing the crystal packing. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
| Parameter | Typical Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, C2/c, P-1 |
| Ring Conformation | Flattened boat or twisted chair |
| Hydrogen Bonding Motif | N-H···O=C interactions forming dimers or chains |
| Side Chain Conformation | Typically extended to minimize steric hindrance |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insights into its conformational state. nih.gov These techniques are complementary and probe the vibrational modes of the molecule.
The IR and Raman spectra are dominated by characteristic bands associated with the diketopiperazine core. The most prominent of these are:
Amide A band (N-H stretch): Typically observed around 3200-3300 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.
Amide I band (C=O stretch): Found in the 1650-1700 cm⁻¹ region. This is often a strong, sharp band in the IR spectrum. The presence of two non-equivalent carbonyl groups can sometimes lead to a doublet in this region. nih.gov
Amide II band (N-H bend and C-N stretch): Occurs around 1510-1570 cm⁻¹.
S-H stretch: A weak but sharp band expected around 2550-2600 cm⁻¹, confirming the presence of the thiol group.
C-H stretches: Observed in the 2800-3000 cm⁻¹ region.
The positions of these bands can be sensitive to the molecular conformation and intermolecular interactions, providing data that complements the findings from NMR and X-ray crystallography. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (Amide A) | 3200-3300 | Medium | Weak |
| C-H Stretch | 2850-3000 | Medium | Strong |
| S-H Stretch | 2550-2600 | Weak | Medium |
| C=O Stretch (Amide I) | 1650-1700 | Strong | Medium |
| N-H Bend (Amide II) | 1510-1570 | Medium | Weak |
| C-S Stretch | 600-700 | Weak | Strong |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination and Conformational Studies
Since this compound possesses a chiral center at the C3 position, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S). researchgate.net These methods measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule. slideshare.netlibretexts.org
The CD spectrum of a diketopiperazine is typically characterized by a Cotton effect associated with the n→π* electronic transition of the amide chromophores, which occurs in the 210-240 nm region. nih.gov The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry at the α-carbon(s) and the conformation of the DKP ring. rsc.orgrsc.org By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. rsc.org
ORD, which measures the change in optical rotation as a function of wavelength, provides complementary information. slideshare.net A compound exhibiting a Cotton effect in its CD spectrum will show a characteristic anomalous dispersion curve in its ORD spectrum, further aiding in the stereochemical assignment. libretexts.org These techniques are highly sensitive to both the absolute configuration and the conformational preferences of the molecule in solution. researchgate.net
Theoretical and Computational Investigations of 3 2 Sulfanylethyl Piperazine 2,5 Dione
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for studying molecular systems. researchgate.net DFT is a popular method that balances computational cost and accuracy, making it suitable for a wide range of molecular property predictions. pnas.org Ab initio methods, while often more computationally intensive, can provide highly accurate results. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is called geometry optimization. For a flexible molecule like 3-(2-Sulfanylethyl)piperazine-2,5-dione, which has a rotatable sulfanylethyl side chain, multiple low-energy conformations may exist.
The piperazine-2,5-dione ring itself can adopt different conformations, typically a planar or a boat-like shape, with the substituents in axial or equatorial positions. nih.gov The sulfanylethyl side chain introduces additional degrees of freedom, leading to a complex conformational landscape. Computational methods systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers that might be present under physiological conditions. For example, studies on other substituted piperazine-2,5-diones have shown that side chain interactions and steric hindrance are crucial in determining the preferred conformation. rsc.org
Table 4.1.1: Representative Conformational Energy Data for a Substituted Piperazine-2,5-dione Analog (Illustrative data based on general principles)
| Conformer | Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Planar | Extended | 0.00 (Global Minimum) |
| 2 | Boat | Extended | +1.5 |
| 3 | Planar | Folded | +2.1 |
| 4 | Boat | Folded | +3.8 |
Once the geometry is optimized, the electronic properties can be analyzed. This analysis is key to understanding the molecule's reactivity.
HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the amide groups, while the LUMO would be distributed across the carbonyl groups of the piperazine-2,5-dione ring.
Charge Distribution: Methods like Mulliken population analysis calculate the partial atomic charges on each atom in the molecule. matilda.science This reveals the electron distribution and identifies which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen and oxygen atoms of the amide groups and the sulfur atom would be expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would be positive.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. It identifies regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be concentrated around the carbonyl oxygens and the sulfur atom, indicating sites for potential hydrogen bonding or metal coordination. researchgate.net
Table 4.1.2: Calculated Electronic Properties for a Model Sulfur-Containing Cyclic Dipeptide (Illustrative data based on DFT calculations of analogous compounds)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Quantum chemical calculations can predict various spectra, which is invaluable for identifying and characterizing a compound. DFT methods are commonly used to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum of a proposed structure with an experimental spectrum, researchers can confirm the identity and structural features of the synthesized molecule. For this compound, key predicted vibrational modes would include N-H stretching of the amides, C=O stretching of the carbonyls, and C-S stretching of the sulfanylethyl group.
Molecular Dynamics Simulations and Conformational Dynamics
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and interactions.
MD simulations can model the behavior of this compound in different environments, such as in water or a lipid bilayer mimicking a cell membrane. These simulations reveal how the solvent affects the molecule's conformational preferences and flexibility. For instance, in water, the molecule would form hydrogen bonds between its amide and carbonyl groups and the surrounding water molecules. The flexibility of the sulfanylethyl side chain would be tracked to see if it preferentially folds back towards the ring or remains extended in solution.
If this compound is being investigated as a potential drug, MD simulations are crucial for understanding how it interacts with its biological target, such as a protein receptor or enzyme. rsc.orgnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. acs.org The simulation can reveal:
The key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.
The conformational changes that may occur in the protein or the ligand upon binding.
The stability of the interaction over time, providing insight into the binding affinity.
For example, a simulation might show the sulfur atom of the sulfanylethyl side chain forming a key interaction with a specific residue in a protein's binding pocket, while the amide groups of the piperazine-2,5-dione ring form hydrogen bonds that anchor it in place.
Table 4.2.2: Representative Analysis from a Ligand-Biomacromolecule MD Simulation (Illustrative data based on simulations of similar ligand-protein complexes)
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Occupancy (%) over Simulation |
| Hydrogen Bond | N-H (Ring) | Asp120 (Backbone C=O) | 95.2 |
| Hydrogen Bond | C=O (Ring) | Arg85 (Side Chain N-H) | 88.5 |
| Hydrophobic Contact | -CH2-S- | Met150, Leu154 | 75.0 |
| Sulfur Interaction | -SH | Cys148 | 45.6 |
In Silico Mechanistic Studies of Chemical Reactions Involving this compound
In silico mechanistic studies employ computational methods, such as Density Functional Theory (DFT), to model the reaction pathways of molecules. These studies can elucidate transition states, reaction intermediates, and activation energies, providing a detailed picture of how a reaction proceeds. For this compound, key reactions of interest would involve the sulfanyl (B85325) group and the diketopiperazine (DKP) core.
One relevant reaction is sulfenylation, a process for introducing sulfur atoms into 2,5-diketopiperazines, which is crucial for the synthesis of biologically active natural products like epidithiodiketopiperazines. nih.gov A computational study of the sulfenylation of this compound could model the reaction with elemental sulfur and a base like sodium hexamethyldisilazide (NaHMDS). nih.gov Such a study would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Energy Profile Calculation: Mapping the potential energy surface of the reaction to determine its feasibility and predict the major products.
Another area for investigation is the oxidation of the terminal thiol group (-SH) to form disulfides, which could lead to dimerization or the formation of intramolecular cyclic structures if another sulfur-containing substituent were present. DFT calculations could predict the thermodynamics and kinetics of these oxidation processes under various conditions. Furthermore, molecular dynamics (MD) simulations can be used to understand how the conformational flexibility of the piperazine-2,5-dione ring and its side chain influences reactivity. rsc.org
Predictive Modeling for Structure-Activity Relationships (SAR) Based on Computational Insights
Predictive modeling for Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is a cornerstone of modern drug discovery. These computational techniques correlate variations in the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound, SAR models can be built using insights from molecular docking and the calculation of molecular descriptors.
Molecular docking simulations can predict the binding orientation and affinity of the compound to a specific biological target, such as an enzyme or receptor. For instance, studies on piperazine-substituted derivatives have been conducted to evaluate their potential as PARP-1 inhibitors. nih.gov In such a study, key interactions between the ligand and protein residues are identified, and a docking score, representing an estimate of the binding free energy, is calculated.
For a series of analogs of this compound, a QSAR model could be developed by correlating biological activity with various calculated molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which describe a molecule's reactivity and ability to participate in electrostatic interactions.
Steric Descriptors: Molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a binding site.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Hydrophobicity Descriptors: LogP, which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes.
Recent QSAR studies have highlighted the importance of sulfur-specific descriptors in predicting the activity and selectivity of compounds for biological targets. mdpi.com
Table 1: Hypothetical Structure-Activity Relationship Insights for Thioalkyl-Piperazinedione Analogs
| Structural Modification to this compound | Predicted Impact on Activity | Rationale based on Computational Insights |
|---|---|---|
| Oxidation of the thiol to a sulfoxide (B87167) or sulfone | Potentially altered receptor binding and solubility | Changes in electronic properties and hydrogen bonding capacity. |
| Alkylation of the thiol (e.g., S-methylation) | Decreased hydrogen bond donating ability; increased lipophilicity | Removal of the acidic thiol proton may reduce interactions with certain residues but enhance membrane permeability. |
| Extension or branching of the ethyl chain | Modified steric fit within a binding pocket | Could lead to either improved or diminished van der Waals contacts with the target protein. |
Analysis of Intermolecular Forces and Crystal Packing in Related Sulfur-Containing Piperazine-2,5-diones
The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular forces. Understanding these forces is critical as they influence key physicochemical properties such as solubility, stability, and melting point. X-ray crystallography and computational analyses are used to study these interactions in detail. chemrxiv.orgmdpi.com
For sulfur-containing piperazine-2,5-diones, the primary intermolecular forces expected to govern crystal packing include:
Hydrogen Bonding: The piperazine-2,5-dione core contains two amide functionalities, with N-H groups acting as hydrogen bond donors and C=O groups as acceptors. This typically leads to the formation of robust, self-complementary hydrogen-bonded networks, such as chains or tapes. mdpi.commdpi.com The terminal -SH group of the sulfanylethyl side chain can also act as a weak hydrogen bond donor, potentially forming S-H···O or S-H···N interactions. mdpi.com
Sulfur-Involved Interactions: Sulfur atoms can participate in unique non-covalent interactions. Studies on related thio-compounds have identified C–H···S hydrogen bonds and even C=S···π interactions as significant contributors to crystal packing. sci-hub.st In the case of this compound, the sulfur atom could act as a weak hydrogen bond acceptor.
A detailed computational study on cyclo(l-Cys-d-Cys), a diketopiperazine containing two thiol-bearing side chains, revealed a crystal structure dominated by strong N−H···O and weaker S−H···O hydrogen bonds, which organize the molecules into one-dimensional tapes. mdpi.com DFT-assisted analysis confirmed that the N-H···O interactions were the most energetically significant. mdpi.com
Table 2: Summary of Intermolecular Interactions and Crystal Data for Related Piperazinedione Compounds
| Compound | Space Group | Key Intermolecular Interactions | Supramolecular Motif | Reference |
|---|---|---|---|---|
| Cyclo(l-Cys-d-Cys) | P-1 | N−H···O, S−H···O | 1D molecular tapes | mdpi.com |
| trans-2,5-Dimethylpiperazine-1,4-diium salt | P2/c | N-H···Cl, C-H···Cl | 2D supramolecular network | nih.gov |
| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | P-1 | N-H···O, C-H···O, C-H···π | 3D framework | researchgate.net |
This analysis of related compounds suggests that the crystal structure of this compound would likely be characterized by strong N-H···O hydrogen bonds forming a primary structural motif, further stabilized by a variety of weaker interactions involving the sulfur atom and the alkyl chain.
Biological and Biochemical Interactions of 3 2 Sulfanylethyl Piperazine 2,5 Dione Mechanistic and in Vitro Focus
Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (In Vitro Assays)
No specific studies detailing the enzyme-ligand interactions or inhibition mechanisms of 3-(2-Sulfanylethyl)piperazine-2,5-dione were identified. The piperazine-2,5-dione (or diketopiperazine) scaffold, in general, is known for its high resistance to enzymatic degradation by proteases compared to linear peptides. nih.gov This structural stability makes the diketopiperazine core a common motif in the design of peptidomimetics intended to have longer biological half-lives. nih.govmdpi.com
Mechanistic Characterization of Enzymatic Inhibition
There is no available research that characterizes the specific mechanism of enzymatic inhibition by this compound in any in vitro assay.
Enzyme Kinetics and Binding Affinity Determination in Cell-Free Systems
No data from cell-free systems determining the enzyme kinetics or binding affinity (such as Kᵢ or IC₅₀ values) for this compound against any specific enzyme target could be located.
Receptor Binding Profiling and Ligand-Receptor Interaction Studies (In Vitro Assays)
No studies conducting receptor binding profiling for this compound have been published. Therefore, its affinity, selectivity, or functional activity at any specific receptor is currently unknown. While the constituent amino acid, glycine (B1666218), is a major inhibitory neurotransmitter that acts on glycine receptors (GlyRs) tocris.comwikipedia.org, there is no evidence to suggest that the cyclized dipeptide cyclo(Cys-Gly) interacts with these or any other receptors.
Affinity and Selectivity Assessment in Isolated Receptor Systems
There are no published reports assessing the binding affinity (e.g., Kₐ, Kₑ, or IC₅₀) or selectivity of this compound in isolated receptor systems.
Allosteric Modulation and Binding Site Analysis
No research is available to indicate whether this compound acts as an allosteric modulator at any receptor. nih.gov Consequently, no binding site analysis has been performed.
Interactions with Biomacromolecules (e.g., Proteins, DNA, RNA) in Cell-Free or Model Systems
Specific data on the direct, non-enzymatic and non-receptor-mediated interactions of this compound with other biomacromolecules like proteins (e.g., serum albumin), DNA, or RNA in cell-free or model systems are not available in the scientific literature. The sulfhydryl group of the cysteine residue within the molecule suggests a potential for forming disulfide bonds with other cysteine-containing molecules, a common interaction for cysteine itself. wikipedia.org However, studies specifically investigating this for the cyclized dipeptide have not been found.
Cellular Uptake and Subcellular Distribution Mechanisms in Model Cell Lines (Strictly Non-Human Clinical Context)
The precise mechanisms governing the cellular uptake and subcellular distribution of this compound have not been extensively elucidated in dedicated studies. However, insights can be drawn from the broader class of piperazine-2,5-diones and other sulfur-containing cyclic peptides. Generally, the cellular entry of small molecules is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters.
For some specialized sulfur-containing diketopiperazines, such as epidithiodiketopiperazines (ETPs), a unique thiol-mediated uptake mechanism has been described. This process involves a dynamic covalent exchange with thiols present on the cell surface, facilitating entry into the cytosol and nucleus, notably bypassing endosomal capture. While this compound is not an ETP, the presence of a sulfanyl (B85325) group suggests that interactions with cell surface thiols could potentially play a role in its cellular uptake. Thiol-mediated uptake is an emerging area of research for the cellular delivery of various molecules.
The subcellular destination of piperazine-2,5-dione derivatives is likely dictated by their physicochemical properties. Lipophilic analogs may preferentially associate with cellular membranes, while more polar compounds might remain in the cytoplasm unless actively transported into organelles. Without specific experimental data for this compound, its subcellular distribution remains speculative.
Table 1: Potential Factors Influencing Cellular Uptake of this compound
| Factor | Potential Influence on Uptake | Supporting Rationale/General Observations |
| Lipophilicity | Increased lipophilicity can enhance passive diffusion across the cell membrane. | General principle of small molecule transport. |
| Sulfanylethyl Group | May facilitate thiol-mediated uptake through interaction with cell surface proteins. | Observed with other sulfur-containing cyclic peptides. |
| Molecular Size | The relatively small size of the molecule may favor passive diffusion. | General characteristic of many diketopiperazine structures. |
| Transporter Proteins | Potential for active transport if recognized by specific cell surface transporters. | A common mechanism for nutrient and xenobiotic uptake. |
Biosynthetic Origin and Pathways if Applicable to this compound or its Analogues from Natural Sources
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a widespread class of natural products synthesized by a variety of organisms, including bacteria, fungi, and marine invertebrates. nih.gov Their biosynthesis typically involves the cyclization of two amino acid precursors. This reaction is catalyzed by non-ribosomal peptide synthetases (NRPSs) or, more recently discovered, cyclodipeptide synthases (CDPSs). rsc.org
The core DKP scaffold can be further modified by tailoring enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, to generate a vast diversity of structures with varied biological activities. rsc.org The presence of a sulfanylethyl side chain in this compound strongly suggests a biosynthetic origin from a sulfur-containing amino acid. Plausible precursors could include S-ethylcysteine or a derivative of methionine.
While the direct natural source and specific biosynthetic pathway for this compound have not been definitively identified in the current literature, the general enzymatic machinery for DKP formation and modification is well-established. The synthesis of cysteine-derived DKPs has been demonstrated, highlighting the feasibility of incorporating sulfur-containing residues into the piperazine-2,5-dione ring. nih.govmdpi.com It is conceivable that this compound is an uncharacterized secondary metabolite from a microbial source.
Table 2: General Steps in the Biosynthesis of Substituted Piperazine-2,5-diones
| Step | Description | Key Enzymes |
| 1. Amino Acid Activation | The constituent amino acids are activated, often as aminoacyl-adenylates or aminoacyl-tRNAs. | Non-Ribosomal Peptide Synthetases (NRPS) - Adenylation (A) domain; Cyclodipeptide Synthases (CDPS) |
| 2. Dipeptide Formation | The activated amino acids are linked to form a dipeptide intermediate. | NRPS - Condensation (C) domain |
| 3. Cyclization | The linear dipeptide is cyclized to form the piperazine-2,5-dione ring. | NRPS - Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a terminal condensation or specialized cyclization domain; CDPS |
| 4. Tailoring Reactions | The core DKP scaffold is modified by various enzymes to add functional groups. | Oxidoreductases, Methyltransferases, Prenyltransferases, etc. |
Modulation of Biological Pathways in In Vitro Model Systems (e.g., Bacterial Quorum Sensing, Cellular Signaling)
The piperazine-2,5-dione scaffold is recognized for its ability to modulate various biological pathways. A significant area of investigation is the inhibition of bacterial quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density, often regulating virulence factor production and biofilm formation. nih.gov
Numerous studies have shown that cyclic dipeptides can interfere with QS signaling. mdpi.com They can act as antagonists to the receptor proteins that bind to the native signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. The structural similarity of DKPs to the AHL signaling molecules is thought to be the basis for this inhibitory activity. Organosulfur compounds have also been shown to inhibit quorum sensing and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. plos.org
Given that various DKPs and sulfur-containing compounds exhibit anti-QS properties, it is plausible that this compound could also modulate this pathway. However, direct experimental evidence for this specific compound is currently lacking.
In terms of other cellular signaling pathways, the effects of this compound are not well-documented. Some piperazine-2,5-dione derivatives have been investigated for their impact on pathways like NF-κB, but the results have been variable and dependent on the specific substitutions on the DKP ring. mdpi.com
Table 3: Examples of Biological Pathways Modulated by Piperazine-2,5-dione Derivatives
| Biological Pathway | Organism/System | Effect | Example DKP Derivative(s) |
| Bacterial Quorum Sensing | Pseudomonas aeruginosa, Chromobacterium violaceum | Inhibition of virulence factor production and biofilm formation. | Various tryptophan-containing cyclic dipeptides. dntb.gov.uaresearchgate.net |
| Inflammatory Signaling (NF-κB) | Murine Macrophages (RAW 264.7) | No significant inhibition of LPS-induced NF-κB activity. | Alaptide and its derivatives. mdpi.com |
| Cancer Cell Proliferation | Human Pancreatic Cancer Cell Lines (AsPC-1, SW1990) | Growth inhibition and induction of apoptosis. | Tryptamine-piperazine-2,5-dione conjugates. nih.gov |
Potential Applications and Material Science Relevance of 3 2 Sulfanylethyl Piperazine 2,5 Dione
Role as a Chemical Scaffold for Advanced Synthetic Building Blocks and Combinatorial Libraries
The piperazine-2,5-dione ring is an exceptionally versatile scaffold for creating advanced synthetic building blocks and generating diverse combinatorial libraries. nih.govcapes.gov.br Its simple, robust synthesis from readily available amino acid precursors makes it an ideal starting point for drug discovery and material science. scispace.comresearchgate.net The core structure allows for the introduction of chemical diversity at up to four positions, enabling precise stereochemical control. nih.govscispace.com
The synthesis of DKP libraries is a cornerstone of combinatorial chemistry. nih.gov By varying the amino acid precursors, a vast array of derivatives can be produced. For a molecule like 3-(2-Sulfanylethyl)piperazine-2,5-dione, which is derived from cysteine (or a homolog) and glycine (B1666218), further functionalization can be readily achieved. The secondary amine in the ring can be acylated or alkylated, and the thiol group of the side chain offers a reactive handle for a multitude of chemical transformations. This multi-directional functionalization capability allows for the creation of libraries with significant structural and functional diversity, which is crucial for screening for biological activity or specific material properties. researchgate.netmdpi.com The stability of the DKP core against enzymatic degradation further enhances its value as a scaffold for developing peptide-like molecules with improved pharmacokinetic properties. mdpi.com
Table 1: Examples of Piperazine-2,5-dione Derivatives as Synthetic Scaffolds This table is interactive. Click on the headers to sort.
| Derivative Class | Synthetic Utility | Key Features | Reference(s) |
|---|---|---|---|
| Mono- and Bis-arylidene DKPs | Precursors for colored compounds and complex heterocycles | Introduction of donor-acceptor substituents for novel dyestuffs. | mdpi.com |
| Orthogonally Protected DKPs | Building blocks for combinatorial chemistry (Fmoc/Boc) | Allows for sequential, directed synthesis on a solid phase. | researchgate.net |
| N-substituted DKPs | Antioxidant drug candidates | Scaffold-hopping strategy to create novel bioactive molecules. | nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The rigid, planar structure of the piperazine-2,5-dione core, featuring two amide bonds with opposing hydrogen bond donors and acceptors, makes it an ideal building block for supramolecular chemistry and self-assembly. nih.govacs.org These molecules can form well-defined, non-covalent networks through predictable intermolecular hydrogen bonding and π-stacking interactions. nih.gov This propensity for self-organization has led to the development of novel functional materials, particularly hydrogels and organogels. nih.govmdpi.com
The self-assembly process is highly dependent on the nature of the side chains. mdpi.com In the case of this compound, the sulfanylethyl side chain could participate in directing the assembly process. Furthermore, the thiol group is redox-active; its oxidation can form disulfide bonds, introducing covalent cross-links into the supramolecular structure. This offers a mechanism for creating stimuli-responsive materials, where the gel-sol transition could be triggered by changes in the redox environment. Such "smart" hydrogels have applications in drug delivery, tissue engineering, and as responsive coatings. nih.gov The interplay between hydrogen bonding of the DKP core and potential side-chain interactions (including disulfide bridging) makes this molecule a fascinating candidate for creating complex, functional supramolecular architectures. nih.govrsc.org
Table 2: Self-Assembling Diketopiperazine Systems This table is interactive. Click on the headers to sort.
| DKP Monomer | Solvent | Resulting Structure | Key Interactions | Reference(s) |
|---|---|---|---|---|
| cyclo(L-Leu-L-Leu) | Aromatic Solvents | Organogel | Hydrogen bonding between DKP rings. | mdpi.com |
| cyclo(L-Phe-L-Glu) | Water (pH 6) | Hydrogel | Hydrogen bonding, π-stacking, side-chain ionization. | mdpi.com |
| cyclo(L-Phe-L-Lys) | Water (pH 8-11) | Hydrogel | Hydrogen bonding, π-stacking, side-chain ionization. | mdpi.com |
Utility as Chiral Auxiliaries or Catalysts in Asymmetric Organic Synthesis
The development of new methods for asymmetric synthesis is a central goal of modern organic chemistry, and the piperazine-2,5-dione framework offers significant potential in this area. rsc.org The inherent chirality and conformational rigidity of DKPs derived from natural amino acids make them attractive candidates for use as chiral auxiliaries or as scaffolds for chiral catalysts. nih.gov
While the direct use of DKPs as catalysts is an emerging area, their application in asymmetric synthesis has been demonstrated. baranlab.orgresearchgate.net For example, chiral DKP derivatives have been used as catalysts in asymmetric cyanohydrin formation. baranlab.org The defined spatial arrangement of the side chains on the rigid DKP core can create a specific chiral environment that influences the stereochemical outcome of a reaction. A molecule like this compound, being intrinsically chiral, could be employed to control the stereochemistry in reactions at a prochiral center. Furthermore, the thiol group could be used to coordinate to a metal center, positioning the rigid chiral DKP scaffold to direct an asymmetric transformation in a catalytic cycle. The development of catalytic asymmetric methods using DKP frameworks is an active area of research, aiming to provide efficient access to a wide range of enantioenriched molecules. acs.orgnih.govresearchgate.netacs.org
Integration into Advanced Materials, Polymers, or Bioconjugates
The unique structural features of this compound make it a highly promising monomer for integration into advanced materials and polymers. The DKP ring itself can be used as a monomer for ring-opening polymerization to create poly(amino acids), offering a sustainable and phosgene-free alternative to traditional synthesis methods. whiterose.ac.uk This approach can lead to the formation of amphiphilic block copolymers capable of self-assembling into nanoparticles for applications like drug delivery. whiterose.ac.uk
Moreover, the sulfanylethyl side chain provides a crucial functional handle for bioconjugation. The thiol group is highly nucleophilic and can react selectively with electrophiles like maleimides or haloacetamides under physiological conditions. This "click-like" reactivity is widely exploited for attaching molecules to proteins, antibodies, or surfaces. Therefore, this compound could be used to:
Functionalize Biomolecules: Covalently attach the DKP scaffold to a protein to modify its properties or deliver a payload.
Create Polymer-Drug Conjugates: Link the molecule to a polymer backbone for controlled drug release systems.
Develop Surface Coatings: Immobilize the DKP onto a surface to create biocompatible or functional coatings.
The combination of the stable, peptide-like DKP core and the versatile thiol group for conjugation makes this compound a powerful tool for creating sophisticated bioconjugates and advanced functional materials. mdpi.com
Development as Biochemical Probes for Investigating Fundamental Biological Processes
Piperazine-2,5-diones are a prolific source of natural products with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.orgresearchgate.netnih.gov This inherent bioactivity makes the DKP scaffold an excellent starting point for the development of biochemical probes to investigate fundamental biological processes. researchgate.net
A biochemical probe requires features such as target affinity, stability, and a reporter group (e.g., a fluorescent dye or an affinity tag). The DKP core of this compound provides a stable and conformationally constrained platform that can be decorated with various substituents to achieve specific binding to a biological target like an enzyme or receptor. mdpi.com The sulfanylethyl side chain is particularly advantageous for this application. It allows for the straightforward attachment of reporter groups via thiol-selective chemistry. For instance, a fluorescent dye could be conjugated to the thiol group, allowing researchers to visualize the localization of the DKP probe within cells or tissues and to study its interactions with its biological target in real-time. This ability to easily create tagged derivatives is essential for advancing our understanding of cellular signaling pathways and disease mechanisms. researchgate.net
Future Perspectives and Research Outlook for 3 2 Sulfanylethyl Piperazine 2,5 Dione
Emerging Synthetic Strategies and Methodological Advancements for Complex Analogues
The future synthesis of analogues derived from 3-(2-Sulfanylethyl)piperazine-2,5-dione will likely move beyond traditional dipeptide cyclization methods. researchgate.net The focus will be on creating structurally complex and diverse libraries of compounds for biological screening.
Combinatorial and Solid-Phase Synthesis: The advent of combinatorial chemistry has revitalized interest in DKPs as simple heterocyclic scaffolds where diversity can be introduced and stereochemically controlled at multiple positions. nih.gov Future strategies will likely involve solid-phase organic chemistry (SPOC) to efficiently generate large libraries of analogues. researchgate.net By anchoring the this compound core or its precursors to a solid support, chemists can systematically introduce a wide variety of functional groups at the nitrogen atoms and the C-6 position, as well as modify the sulfanylethyl side chain. This approach facilitates rapid purification and high-throughput synthesis, accelerating the drug discovery process.
Catalytic and Atom-Economic Methods: Modern synthetic chemistry is increasingly focused on sustainability and efficiency. Future methodologies for synthesizing complex DKP analogues will likely employ advanced catalytic systems. For instance, iridium-catalyzed processes have been developed for the straightforward, atom-economic synthesis of C-substituted piperazines from simple imines, allowing for the selective formation of a single diastereoisomer under mild conditions. nih.gov Adapting such catalytic strategies could provide novel routes to chiral, polysubstituted analogues of this compound that are difficult to access through conventional means.
Advanced Building Blocks: Research will also focus on the development of orthogonally protected, optically pure DKP building blocks. researchgate.net These pre-fabricated scaffolds would allow for the sequential and selective modification of different positions on the ring, enabling the construction of highly complex and multi-functionalized molecules with precise stereochemical control.
| Synthetic Strategy | Potential Advancement for this compound Analogues | Key Benefits |
| Combinatorial Chemistry | Rapid generation of large libraries with diverse substitutions on the DKP core and sulfanylethyl chain. nih.gov | High-throughput screening, accelerated SAR studies. |
| Solid-Phase Synthesis | Efficient synthesis and purification of analogues, suitable for automation. researchgate.net | Speed, purity, reduced use of solvents. |
| Catalytic Methods | Atom-economic and stereoselective synthesis of complex, C-substituted derivatives. nih.gov | High efficiency, stereocontrol, novel structures. |
| Orthogonal Building Blocks | Precise, multi-directional modification of the DKP scaffold. researchgate.net | Controlled synthesis of complex architectures. |
Unexplored Avenues in Advanced Spectroscopic Characterization for Dynamic Processes
While standard spectroscopic methods are routinely used for structural confirmation, the future of characterizing this compound and its analogues lies in the application of advanced techniques to understand their dynamic behavior and conformational landscapes. The conformationally constrained yet flexible nature of the DKP ring is crucial to its biological activity. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Simple NMR analyses are already used to distinguish between cis and trans isomers of substituted DKPs. researchgate.netcsu.edu.au Future research will delve deeper using more sophisticated NMR experiments.
Nuclear Overhauser Effect (NOE) Spectroscopy: Detailed NOE studies can elucidate the precise stereochemistry and preferred conformations of complex analogues in solution. csu.edu.au
Dynamic NMR (DNMR): This technique can be used to study the kinetics of conformational exchange processes, such as ring flipping or side-chain rotations. Understanding these dynamics is critical, as the molecule's active conformation when binding to a biological target may not be its lowest-energy state in solution.
Paramagnetic Resonance Enhancement (PRE) NMR: By strategically introducing a paramagnetic tag to an interacting biological partner, PRE-NMR can map the binding interface and determine the orientation of the DKP analogue within the binding pocket.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state. chemrxiv.org Future efforts will focus on co-crystallizing this compound analogues with their biological targets (e.g., enzymes, receptors). These complex structures will offer invaluable, atomic-level insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern biological activity, providing a powerful tool for rational drug design. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of computational methods, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design of novel this compound analogues. These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.
Virtual Screening and Library Design: Fragment-based virtual library design and screening have already been successfully applied to identify promising DKP-based scaffolds against specific biological targets, such as the malic enzyme. nih.gov Future work will employ more advanced AI algorithms to screen vast virtual libraries of potential this compound derivatives against homology models or crystal structures of target proteins.
Predictive Modeling: ML models can be trained on existing datasets of DKP compounds to predict various properties:
Structure-Activity Relationship (SAR): AI can identify subtle structural motifs and physicochemical properties that correlate with high biological activity, guiding the design of more potent analogues. wikipedia.org
ADME/Tox Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the design phase is crucial. ML models can flag molecules likely to have poor pharmacokinetic profiles or toxic liabilities, allowing researchers to focus on more promising candidates. nih.gov
Quantum Mechanics/Machine Learning (QM/ML): Combining the accuracy of quantum mechanics with the speed of machine learning can provide highly accurate predictions of molecular properties, such as binding energies and reactivity, enabling a more refined and precise approach to drug design.
Expansion of Mechanistic Biological Interaction Studies in Increasingly Complex In Vitro and Ex Vivo Models
While initial biological evaluation of this compound analogues will likely involve standard in vitro assays, future research must move toward more physiologically relevant models to better predict clinical efficacy. The goal is to gain a deeper mechanistic understanding of how these compounds function in a biological context.
Advanced Cell Culture Models:
3D Spheroids and Organoids: Moving from 2D cell monolayers to 3D models like tumor spheroids or patient-derived organoids provides a more accurate representation of the in vivo environment, including cell-cell interactions and nutrient gradients. Testing analogues in these systems will offer better insights into drug penetration, efficacy, and potential resistance mechanisms.
Co-culture Systems: To mimic the complexity of human tissues, co-culture systems incorporating multiple cell types (e.g., cancer cells and immune cells, or neurons and glial cells) will be employed. This will allow for the study of how the compound affects intercellular signaling and the tumor microenvironment.
Ex Vivo Studies: Using freshly isolated patient tissues (ex vivo models) will be a critical step before moving to whole-organism studies. These models maintain the native tissue architecture and cellular heterogeneity, providing a powerful platform for assessing a compound's activity and identifying potential biomarkers of response in a patient-specific manner.
Molecular Mechanism of Action: To complement these advanced models, molecular dynamics simulations can provide insights into the interaction mechanisms between DKP derivatives and their biological targets, such as tubulin. nih.gov These simulations can reveal conformational changes and key residue interactions that are essential for binding affinity and biological activity. nih.gov
Cross-Disciplinary Research Opportunities with Materials Science, Chemical Biology, and Nanotechnology
The unique structural and chemical properties of the this compound scaffold open up exciting opportunities for research at the interface of chemistry, biology, and materials science.
Materials Science and Biomaterials: The DKP framework has inherent self-assembly properties driven by hydrogen bonding. researchgate.net This makes it an attractive building block for novel biomaterials. For instance, DKPs have been used as monomers for the synthesis of poly(amino acids), which are biodegradable polymers with significant potential in biomedicine. researchgate.net Analogues of this compound, particularly with the reactive sulfanyl (B85325) group, could be polymerized or grafted onto surfaces to create functional materials for tissue engineering, stimuli-responsive hydrogels, or antimicrobial coatings.
Nanotechnology and Drug Delivery: The DKP scaffold can be incorporated into nanocarriers for targeted drug delivery. Niosomes, which are vesicles composed of non-ionic surfactants, have been used to encapsulate DKP derivatives to improve their pharmacokinetic properties and ability to cross biological barriers. nih.gov The sulfanylethyl group offers a convenient handle for conjugating the molecule to gold nanoparticles or other nanostructures, enabling the development of targeted therapeutic or diagnostic agents.
Chemical Biology: As conformationally constrained dipeptide mimics, DKP derivatives are excellent tools for chemical biology. wikipedia.org They can be used as probes to study protein-protein interactions or to selectively modulate the function of specific enzymes or receptors. The development of tagged versions of this compound (e.g., fluorescent or biotinylated analogues) will enable researchers to visualize its subcellular localization, identify its binding partners through affinity purification, and unravel its molecular mechanisms of action within living cells.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Sulfanylethyl)piperazine-2,5-dione, and how is purity assessed?
Methodological Answer: The synthesis of piperazine-2,5-dione derivatives typically involves multi-step reactions. A common approach includes:
- Nucleophilic substitution : Reacting a piperazine precursor with a sulfanylethyl group donor (e.g., thiol-containing reagents) under basic conditions .
- Cyclization : Acid- or base-catalyzed ring closure to form the diketopiperazine core .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .
Purity Assessment:
Q. Table 1: Representative Analytical Data for Piperazine-2,5-dione Derivatives
| Property | Example Values from Evidence | Method (Reference) |
|---|---|---|
| Melting Point | 138–140°C | Differential Scanning Calorimetry |
| Rf Value (CH₂Cl₂/MeOH 20:1) | 0.196–0.217 | TLC |
| Optical Rotation (α) | +1.4° to +9.6° (c=1, MeOH) | Polarimetry |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ATR-IR : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assign proton environments (e.g., piperazine ring protons at δ 3.5–4.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–175 ppm) .
- HRMS : Confirm molecular formula (e.g., m/z calculated for C₆H₁₀N₂O₂S: 174.0463) .
Key Consideration: For sulfur-containing derivatives, monitor disulfide formation via LC-MS or redox titration .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what techniques validate stereochemical purity?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to induce stereochemistry in the piperazine ring .
- CSP-HPLC : Resolve enantiomers (e.g., retention times of 8.2 min vs. 10.5 min) using columns like Chiralpak AD-H .
- X-ray Crystallography : Determine absolute configuration (e.g., CCDC 1407713 for related structures) .
Q. Table 2: Stereochemical Validation Techniques
| Technique | Application Example | Reference |
|---|---|---|
| X-ray Diffraction | Confirmation of (3S,6S) configuration | |
| Polarimetric Analysis | Monitoring optical rotation changes during synthesis |
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- Theoretical Validation : Re-optimize computational models (DFT or molecular mechanics) using solvent parameters (e.g., PCM for DMSO) .
- Experimental Cross-Check : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallographic Alignment : Compare experimental X-ray bond angles/torsions with computed geometries .
Case Study : A ¹³C NMR discrepancy in a piperazine-dione derivative (δ 172 ppm experimental vs. 168 ppm computed) was resolved by re-evaluating solvent effects in simulations .
Q. What strategies optimize the pharmacological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfanyl group length, aryl substitutions) and assess bioactivity .
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Neuropharmacological : Radioligand binding (e.g., serotonin receptor affinity via 5-HT₁A assays) .
- Mechanistic Studies : Molecular docking to predict enzyme interactions (e.g., HDAC or kinase targets) .
Q. Table 3: Representative Biological Data
| Derivative Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Fluorobenzyl substitution | 5-HT₁A Ki = 12 nM | |
| Adamantyl-sulfonyl addition | HDAC inhibition (IC₅₀ = 0.8 µM) |
Q. How to design experiments analyzing enzyme interactions of this compound?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure kcat/KM for enzyme-substrate complexes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) with purified enzymes .
- Mutagenesis : Identify critical residues (e.g., Cys or His in active sites) via site-directed mutagenesis .
Example : A thiol-containing derivative showed covalent binding to cysteine proteases, confirmed by MALDI-TOF MS peptide mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
